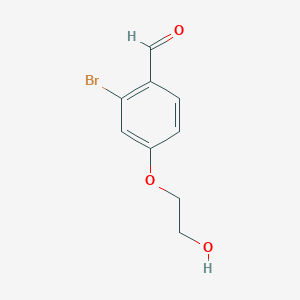

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZQTHBODKWHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Benzaldehyde Chemistry

Halogenated benzaldehydes are a well-established class of reagents in organic chemistry, prized for their dual reactivity. The aldehyde group serves as a versatile precursor for the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig olefination, aldol condensation, and reductive amination. Simultaneously, the halogen atom provides a site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic ring.

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde fits within this family but with the added dimension of the hydroxyethoxy side chain. This chain not only modifies the molecule's solubility and electronic properties but also introduces a third site for chemical modification, such as etherification or esterification. The interplay between these three functional groups allows for a more nuanced and sequential reaction strategy in multi-step syntheses.

Significance As a Synthetic Building Block in Complex Molecule Construction

The true value of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde lies in its capacity to serve as a versatile scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The aryl bromide moiety is a cornerstone of modern cross-coupling chemistry, enabling the formation of biaryl structures, a common motif in pharmaceuticals, through Suzuki, Stille, and Heck reactions. researchgate.net

The aldehyde functionality can be readily transformed into a variety of other groups. For instance, it can be oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into an imine, oxime, or hydrazone. These transformations are fundamental in the synthesis of a wide range of heterocyclic compounds and other bioactive molecules. solubilityofthings.comwikipedia.org The presence of the primary alcohol on the ether side-chain further expands its synthetic utility, allowing for its attachment to polymers, surfaces, or other molecules of interest.

A plausible synthetic route to 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde can be envisioned through a two-step process. One approach involves the bromination of 4-hydroxybenzaldehyde, followed by etherification with 2-chloroethanol (B45725). prepchem.comchemicalbook.com Alternatively, 4-hydroxybenzaldehyde can first be reacted with 2-chloroethanol to form 4-(2-hydroxyethoxy)benzaldehyde, which is then selectively brominated at the ortho position. prepchem.comchemicalbook.com

Table 1: Physicochemical Properties of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

| Property | Value |

| CAS Number | 923191-42-8 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

Overview of Current Research Trajectories for Aryl Bromide and Aldehyde Functionalities

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of the target compound often involves the preparation of a key intermediate, 2-bromo-4-hydroxybenzaldehyde (B1278919), through the strategic halogenation of a suitable aromatic precursor.

The regioselective bromination of aromatic compounds containing both a hydroxyl (-OH) and a formyl (-CHO) group, such as 4-hydroxybenzaldehyde, is governed by the directing effects of these substituents. The hydroxyl group is a strongly activating, ortho, para-directing group, while the aldehyde group is a deactivating, meta-directing group. chemicalforums.com In 4-hydroxybenzaldehyde, where these groups are para to each other, the powerful activating effect of the hydroxyl group dominates, directing the electrophilic substitution (bromination) to the positions ortho to it (C2 and C6).

Achieving mono-bromination at the C2 position requires careful control of reaction conditions to prevent di-bromination. Various methodologies have been developed to achieve this selectivity. For instance, the bromination of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), a related structure, with bromine in chloroform (B151607) at low temperatures yields the corresponding 2-bromo derivative. prepchem.com A similar strategy can be applied to 4-hydroxybenzaldehyde. The choice of brominating agent and solvent system is critical for controlling the reaction's outcome.

| Precursor | Brominating Agent | Solvent/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Br₂ | Acidic or neutral solvent | 2-Bromo-4-hydroxybenzaldehyde | chemicalforums.com |

| Isovanillin | Br₂ | Chloroform, 0°C | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | prepchem.com |

| m-Bromophenol | MgCl₂, Paraformaldehyde, TEA | ACN, 80°C | 4-Bromo-2-hydroxybenzaldehyde | google.com |

| 4-Fluorobenzaldehyde | N-Bromosuccinimide | Trifluoroacetic acid/H₂SO₄ | 2-Bromo-4-fluorobenzaldehyde | google.com |

The synthesis of functionalized benzaldehydes can also be approached through methods that construct the aldehyde from other functional groups. These routes offer flexibility, especially when direct formylation or halogenation is challenging. One advanced, one-pot procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents to yield a variety of substituted benzaldehydes. rug.nlacs.orgresearchgate.net This method protects the latent aldehyde during the introduction of other substituents.

Another innovative technique is the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde (B42025) dimethyl acetal (B89532) and a soft Lewis acid catalyst like zinc chloride. core.ac.uk This approach avoids the strong acids or high temperatures required in other methods, making it compatible with various functional groups. core.ac.uk These strategies allow for the assembly of a complex benzaldehyde core, such as 2-bromo-4-hydroxybenzaldehyde, which can then be further functionalized. bldpharm.comnih.gov

Construction of the 2-Hydroxyethoxy Side Chain

Once the 2-bromo-4-hydroxybenzaldehyde core is synthesized, the next critical step is the introduction of the 2-hydroxyethoxy side chain onto the phenolic oxygen. This is typically achieved via O-alkylation.

The Williamson ether synthesis is a classic and highly versatile method for forming ether linkages. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this context, the phenolic proton of 2-bromo-4-hydroxybenzaldehyde is first removed by a base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic phenoxide ion. This phenoxide then attacks an alkylating agent, such as 2-chloroethanol (B45725) or 2-bromoethanol, displacing the halide and forming the desired ether bond. francis-press.com

The success of the Williamson synthesis depends heavily on the nature of the alkylating agent. Primary alkyl halides are preferred as they are most susceptible to the SN2 attack and less prone to competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com

| Substrate | Base | Alkylating Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Phenol/Alkohol | NaH, KH | Primary Alkyl Halide (e.g., 2-chloroethanol) | Aprotic (e.g., THF, DMF) | Classic SN2 mechanism; best for primary halides. | masterorganicchemistry.comyoutube.com |

| 2,4-Dihydroxybenzaldehyde | CsHCO₃ | Alkyl Bromide | CH₃CN | High regioselectivity for the 4-position hydroxyl group. | nih.gov |

| 3,4-Dihydroxybenzaldehyde | K₂CO₃ | Benzyl (B1604629) Chloride | DMF | Regioselective protection of the 4-hydroxyl group. | nih.gov |

| Phenols | Aqueous KOH | 1-Bromo-3-chloropropane | Toluene/DCM (Phase-Transfer) | Phase-transfer catalysis enables reaction with less reactive agents. | researchgate.net |

In molecules with multiple reactive sites, achieving selective alkylation is paramount. For 2-bromo-4-hydroxybenzaldehyde, the primary challenge is chemoselectivity: ensuring the reaction occurs at the hydroxyl group (O-alkylation) without side reactions involving the aldehyde or the carbon-bromine bond. The high nucleophilicity of the phenoxide ion generally ensures that O-alkylation is the dominant pathway under basic conditions.

For precursors with multiple hydroxyl groups, such as 2,4-dihydroxybenzaldehyde, regioselectivity becomes crucial. Studies have shown that the hydroxyl group at the 4-position is more acidic and sterically accessible, leading to preferential alkylation at this site. nih.gov The use of specific base-solvent systems, such as cesium bicarbonate (CsHCO₃) in acetonitrile, can provide high yields of the 4-alkoxy product with excellent regioselectivity. nih.gov Palladium-catalyzed ortho-selective alkylation of phenols using primary alcohols represents another advanced strategy that proceeds through a dearomatization-rearomatization mechanism. nih.gov

Formylation Reactions for Benzene (B151609) Ring Functionalization

An alternative synthetic route involves introducing the formyl group at a later stage onto a benzene ring that already contains the bromo and 2-hydroxyethoxy substituents. Formylation reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic compounds like phenols and phenyl ethers. wikipedia.orgepfl.ch

Several named reactions are employed for this purpose:

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate activated aromatic rings. thieme-connect.de

Duff Reaction : This reaction uses hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group, primarily at the ortho position to a hydroxyl group. wikipedia.orgresearchgate.net

Rieche Formylation : Utilizes dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ to achieve formylation. researchgate.net

Magnesium Chloride-Mediated Ortho-Formylation : A milder method that uses MgCl₂, triethylamine, and paraformaldehyde to achieve high yields of ortho-formylated phenols. orgsyn.orgresearchgate.net

The regiochemical outcome of these reactions depends on the directing influence of the substituents already present on the ring. An ether group is strongly ortho, para-directing, while bromine is a deactivating but also ortho, para-directing group. The specific method chosen would depend on the desired regioselectivity and the stability of the substrate under the reaction conditions.

| Formylation Method | Reagents | Typical Substrate | Key Characteristics | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich aromatics | Forms an iminium salt intermediate. | thieme-connect.de |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Phenols | Primarily directs ortho to the -OH group. | wikipedia.orgresearchgate.net |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Phenols, Phenyl ethers | Uses toxic reagents; a classic method. | wikipedia.orgepfl.ch |

| Reimer-Tiemann Reaction | CHCl₃, strong base | Phenols | Proceeds via a dichlorocarbene (B158193) intermediate; gives ortho-formylation. | epfl.ch |

| MgCl₂-Mediated Formylation | MgCl₂, Et₃N, Paraformaldehyde | Phenols | High yields and exclusive ortho-selectivity under mild conditions. | orgsyn.orgresearchgate.net |

Introduction of the Aldehyde Moiety at the C1 Position

The introduction of an aldehyde group at the C1 position of a substituted benzene ring is a critical transformation in the synthesis of benzaldehyde derivatives. Several classical and modern formylation methods can be considered for the synthesis of a key precursor, 2-bromo-4-hydroxybenzaldehyde.

Ortho-Formylation of Phenols:

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. wikipedia.orgchemeurope.com While a classic method, it often suffers from moderate yields and the formation of para-isomers as byproducts. The reaction proceeds through the generation of dichlorocarbene as the electrophile. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst to formylate phenols, typically at the ortho position. wikipedia.orglookchem.com However, this method is also known for often providing low yields. ecu.edu

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. chemistrysteps.comwikipedia.org Phenols are suitable substrates for this reaction. wikipedia.org

While these methods are established for introducing aldehyde groups, a more direct and efficient approach for the synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is to utilize a commercially available starting material that already contains the aldehyde and bromo-substituents in the desired positions, such as 2-bromo-4-hydroxybenzaldehyde. This strategy circumvents the challenges associated with the regioselectivity and yields of direct formylation reactions.

Multi-Step Approaches for Aldehyde Incorporation

A more practical and widely adopted strategy for the synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde involves a multi-step sequence starting from a readily available precursor. A highly efficient route commences with 2-bromo-4-hydroxybenzaldehyde, which can then be subjected to etherification to introduce the 2-hydroxyethoxy side chain.

The key transformation in this multi-step approach is the Williamson Ether Synthesis . This reaction involves the O-alkylation of the phenolic hydroxyl group of 2-bromo-4-hydroxybenzaldehyde with a suitable electrophile containing the desired 2-hydroxyethyl moiety.

A plausible synthetic route is outlined below:

Scheme 1: Synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde via Williamson Ether Synthesis

In this reaction, the phenolic proton of 2-bromo-4-hydroxybenzaldehyde is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkylating agent, such as 2-chloroethanol, in an SN2 reaction to form the desired ether product. wikipedia.org

Optimization of Reaction Conditions and Yields in Scalable Synthesis

For the synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde to be viable on an industrial scale, optimization of the Williamson ether synthesis step is paramount to maximize yield, minimize reaction times, and ensure cost-effectiveness. Key parameters that can be fine-tuned include the choice of base, solvent, temperature, and the use of catalysts.

| Parameter | Options | Considerations for Optimization |

| Base | K₂CO₃, Na₂CO₃, NaOH, KOH | The strength of the base influences the deprotonation of the phenol. Carbonates are generally milder and can lead to higher selectivity. Stronger bases like hydroxides may require careful control of reaction conditions. |

| Solvent | Acetonitrile, DMF, DMSO, Acetone | Polar aprotic solvents are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the phenoxide ion. wikipedia.org |

| Alkylating Agent | 2-Chloroethanol, 2-Bromoethanol, Ethylene oxide | The reactivity of the leaving group (I > Br > Cl) and the handling requirements of the reagent are important factors. Ethylene oxide is a highly reactive but gaseous reagent requiring specialized equipment. |

| Temperature | 50-100 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature needs to be determined empirically. wikipedia.org |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | The use of a phase-transfer catalyst can be beneficial, especially in biphasic systems, to facilitate the transfer of the phenoxide ion to the organic phase for reaction. phasetransfercatalysis.com |

Table 1: Key Parameters for Optimization of Williamson Ether Synthesis

For a scalable synthesis, a systematic approach to optimizing these parameters is crucial. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify the optimal conditions for high yield and purity of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde.

Green Chemistry Principles in the Synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

Incorporating green chemistry principles into the synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is essential for developing environmentally sustainable processes. The focus lies on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Several green strategies can be applied to the Williamson ether synthesis step:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF and DMSO with more environmentally benign solvents is a key aspect of green chemistry. While polar aprotic solvents are effective, exploring alternatives with better safety and environmental profiles is encouraged.

Phase-Transfer Catalysis (PTC): The application of phase-transfer catalysis can significantly reduce the need for organic solvents. crdeepjournal.org PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate), thereby minimizing solvent usage and simplifying work-up procedures. phasetransfercatalysis.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.govsemanticscholar.org In the context of the Williamson ether synthesis, microwave heating can lead to significantly shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. chemicaljournals.comugm.ac.id

| Green Chemistry Principle | Application in the Synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | Utilizing a synthetic route that incorporates the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Choosing less toxic reagents and solvents. For example, using a carbonate base instead of more caustic hydroxides where possible. |

| Designing Safer Chemicals | The target molecule itself is an intermediate, but its synthesis should be designed to be as safe as possible. |

| Safer Solvents and Auxiliaries | Employing greener solvents or solvent-free conditions, potentially facilitated by PTC or microwave irradiation. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis discussed, sourcing starting materials from renewable resources is a broader green chemistry goal. |

| Reduce Derivatives | Starting with 2-bromo-4-hydroxybenzaldehyde avoids unnecessary protection/deprotection steps for the aldehyde group. |

| Catalysis | Using phase-transfer catalysts to improve reaction efficiency and reduce waste. |

| Design for Degradation | Not directly applicable to the synthesis itself, but relevant to the lifecycle of the final products derived from this intermediate. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases of toxic substances. |

Table 2: Application of the 12 Principles of Green Chemistry

By thoughtfully selecting reagents, optimizing reaction conditions, and embracing innovative technologies like microwave synthesis and phase-transfer catalysis, the production of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde can be achieved in a manner that is both efficient and environmentally responsible.

Reactivity of the Aldehyde Functionality

The aldehyde group is a key site for nucleophilic attack and condensation reactions, and it can be readily oxidized or reduced to other functional groups.

The carbonyl carbon of the aldehyde in 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. libretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unizin.org Subsequent protonation of this intermediate yields an alcohol. unizin.orgyoutube.com

Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org However, the reactivity of aromatic aldehydes like 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde can be slightly attenuated compared to aliphatic aldehydes because the aromatic ring can donate electron density, making the carbonyl group less electrophilic. libretexts.org

Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard reagents) to form secondary alcohols or the addition of cyanide to form cyanohydrins.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-[2-Bromo-4-(2-hydroxyethoxy)phenyl]ethanol | Secondary Alcohol |

| Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | [2-Bromo-4-(2-hydroxyethoxy)phenyl]methanol | Primary Alcohol |

| Hydrogen cyanide (HCN) | Cyanohydrin alkoxide | 2-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-hydroxyacetonitrile | Cyanohydrin |

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. nih.gov For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, this reaction provides a pathway to synthesize various substituted alkenes, which are valuable in materials science and medicinal chemistry. The reaction proceeds via a nucleophilic addition followed by dehydration. nih.gov Mechanochemical, solvent-free methods have also been shown to be effective for Knoevenagel condensations. nih.gov

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst (Example) | Product |

| Malononitrile | Piperidine | 2-{[2-Bromo-4-(2-hydroxyethoxy)phenyl]methylidene}malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-{[2-bromo-4-(2-hydroxyethoxy)phenyl]methylidene}propanedioate |

| Ethyl cyanoacetate | Sodium acetate | Ethyl 2-cyano-3-[2-bromo-4-(2-hydroxyethoxy)phenyl]prop-2-enoate |

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. ijmcmed.org Schiff bases are important intermediates and have applications in various fields, including the synthesis of biologically active compounds. nih.gov

Table 3: Schiff Base Formation

| Primary Amine | Product (Schiff Base) |

| Aniline | (E)-1-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-N-phenylmethanimine |

| Ethanolamine | (E)-2-({[2-Bromo-4-(2-hydroxyethoxy)phenyl]methylidene}amino)ethan-1-ol |

| 4-Methylaniline | (E)-1-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-N-(4-methylphenyl)methanimine |

The aldehyde functional group can be easily converted to a primary alcohol through reduction or a carboxylic acid through oxidation.

Reduction: The reduction of the aldehyde group in 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde to a primary alcohol, [2-Bromo-4-(2-hydroxyethoxy)phenyl]methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-Bromo-4-(2-hydroxyethoxy)benzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this purpose. Milder conditions, such as Tollens' reagent (ammoniacal silver nitrate), can also be used, which is a classic test for aldehydes.

Table 4: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄), Methanol | [2-Bromo-4-(2-hydroxyethoxy)phenyl]methanol |

| Oxidation | Potassium permanganate (KMnO₄), NaOH, H₂O | 2-Bromo-4-(2-hydroxyethoxy)benzoic acid |

| Oxidation | Silver nitrate (B79036) (AgNO₃), Ammonia (NH₃) (Tollens' Reagent) | 2-Bromo-4-(2-hydroxyethoxy)benzoic acid |

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C bonds. The aryl bromide in 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde serves as an excellent electrophilic partner in these reactions.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids. nih.gov Coupling 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde with various boronic acids can generate a diverse library of biaryl and related compounds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Reaction: The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.org While organotin reagents are toxic, the reaction is highly versatile and tolerant of many functional groups. libretexts.org This method allows for the introduction of aryl, vinyl, or alkynyl groups at the position of the bromine atom. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. organic-chemistry.org The reaction of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde with alkenes like styrene (B11656) or acrylates would yield stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Example) | Base (Example) | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Styrene derivative |

| Heck | Ethyl acrylate | Pd(OAc)₂ | Et₃N | Cinnamate ester |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

This reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgnih.gov In 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, the primary electron-withdrawing group is the aldehyde (-CHO), which is located meta to the bromine atom. The ether linkage in the 4-position is an electron-donating group. Therefore, the bromine atom is not strongly activated towards a classical SNAr addition-elimination reaction. libretexts.org Consequently, displacing the bromide with nucleophiles like alkoxides or amines under standard SNAr conditions would be challenging and likely require harsh conditions (high temperature and pressure) or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate.

Metal-Halogen Exchange and Subsequent Quenching Reactions

The bromine atom on the aromatic ring of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is susceptible to metal-halogen exchange, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This reaction typically involves treatment with a strong organometallic base, such as an organolithium reagent, to generate a highly reactive aryllithium or arylmagnesium intermediate. This intermediate can then be "quenched" with various electrophiles to introduce a wide range of substituents at the 2-position of the benzaldehyde ring.

The general principle of metal-halogen exchange involves the reaction of an organic halide with an organometallic reagent, resulting in the exchange of the halogen atom for the metal. wikipedia.org For aryl bromides, this is a common strategy to form organolithium or Grignard reagents. wikipedia.org

A critical consideration in performing metal-halogen exchange on 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is the presence of the acidic proton of the primary alcohol. Organolithium reagents are strong bases and can deprotonate the alcohol, consuming the reagent and preventing the desired metal-halogen exchange. To circumvent this, a common strategy is to use an excess of the organolithium reagent or to protect the alcohol group prior to the exchange reaction. Alternatively, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can be employed, which has been shown to be effective for substrates bearing acidic protons. nih.gov

Once the organometallic intermediate is formed, it can be reacted with a variety of electrophiles. For instance, quenching with N,N-dimethylformamide (DMF) would introduce a second formyl group, while reaction with carbon dioxide would yield a carboxylic acid. Other electrophiles such as aldehydes, ketones, esters, and alkyl halides can also be used to introduce more complex side chains. The choice of quenching electrophile significantly expands the synthetic utility of the aryllithium species generated from 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde. tcnj.edu

Below is a table summarizing potential quenching reactions following metal-halogen exchange:

| Reagent | Quenching Electrophile | Product Functional Group |

| 1. n-BuLi or t-BuLi | 2. DMF (N,N-Dimethylformamide) | Aldehyde |

| 1. n-BuLi or t-BuLi | 2. CO₂ (Carbon Dioxide) | Carboxylic Acid |

| 1. n-BuLi or t-BuLi | 2. R₂C=O (Aldehyde/Ketone) | Secondary/Tertiary Alcohol |

| 1. n-BuLi or t-BuLi | 2. R-X (Alkyl Halide) | Alkyl Group |

| 1. i-PrMgCl / n-BuLi | 2. Electrophile | Various |

Reactivity of the Hydroxyethoxy Chain

The hydroxyethoxy side chain offers another site for chemical modification, independent of the aromatic ring and the aldehyde. The primary alcohol can be derivatized in numerous ways, and the flexible two-carbon linker can participate in cyclization reactions.

Derivatization of the Primary Alcohol Group

The primary alcohol of the hydroxyethoxy group can undergo a wide range of reactions typical for alcohols. These include esterification, etherification, and oxidation. For example, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will yield the corresponding esters. Etherification can be achieved, for instance, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Derivatization of the primary alcohol can be used to introduce a variety of functional groups, modify the solubility of the molecule, or protect the alcohol during reactions at other sites of the molecule. Common derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates. nih.gov

The following table provides examples of derivatization reactions for the primary alcohol group:

| Reagent(s) | Product Functional Group |

| Acyl chloride (e.g., Acetyl chloride), Base | Ester |

| Carboxylic anhydride (B1165640) (e.g., Acetic anhydride), Base | Ester |

| Alkyl halide (e.g., Benzyl bromide), Base (e.g., NaH) | Ether |

| Oxidizing agent (e.g., PCC, DMP) | Aldehyde |

| Strong oxidizing agent (e.g., KMnO₄) | Carboxylic Acid |

Intramolecular Cyclization Reactions

The spatial proximity of the hydroxyethoxy chain to the ortho-bromo position on the benzaldehyde ring allows for the possibility of intramolecular cyclization reactions. For instance, following a metal-halogen exchange at the bromo position, the resulting nucleophilic arylmetal species could potentially attack an electrophilic carbon within the side chain, if the side chain is appropriately modified.

More commonly, intramolecular cyclization can be facilitated by reactions involving the aldehyde and the hydroxyl group. For example, under acidic conditions, an intramolecular acetal could be formed. While less common for a simple hydroxyethoxy group, modification of the side chain could lead to the formation of various heterocyclic ring systems. For example, if the terminal alcohol is converted to a leaving group, intramolecular nucleophilic substitution by the oxygen of the aldehyde (after conversion to a nucleophile) could lead to a cyclic ether.

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The presence of three reactive centers in 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and the amount of waste generated.

A potential tandem reaction could involve an initial metal-halogen exchange at the bromo position, followed by an intramolecular reaction with the aldehyde. For example, if the quenching electrophile is an α,β-unsaturated system, a subsequent intramolecular Michael addition involving a derivative of the hydroxyethoxy group could be envisioned.

Another possibility is a tandem reaction involving the derivatization of the alcohol, followed by an intramolecular reaction. For example, conversion of the alcohol to a tosylate or mesylate would create a good leaving group. A subsequent intramolecular nucleophilic substitution by a nucleophile generated at the ortho position (via metal-halogen exchange) could lead to the formation of a six-membered heterocyclic ring.

While specific documented examples of tandem and cascade reactions for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde are scarce in readily accessible literature, the principles of organic synthesis suggest numerous possibilities for designing such efficient transformations.

Synthesis and Characterization of Novel Derivatives and Analogues of 2 Bromo 4 2 Hydroxyethoxy Benzaldehyde

Design Principles for Structural Modification and Diversification

The core principle for the structural diversification of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde lies in the selective reactivity of its two primary functional sites.

The Aldehyde Group: The formyl group (-CHO) is an electrophilic center, susceptible to nucleophilic attack. This reactivity is the basis for a wide range of condensation reactions, enabling the extension of the molecular structure and the introduction of new functional groups such as imines, oximes, and hydrazones. masterorganicchemistry.comredalyc.org Furthermore, the aldehyde can be oxidized to a carboxylic acid, which provides another branching point for derivatization into esters and amides. organic-chemistry.org

The Hydroxyl Group: The terminal primary alcohol (-OH) on the hydroxyethoxy chain is a nucleophilic site. It can be readily converted into ethers and esters through reactions with various electrophiles. orientjchem.org This modification allows for the introduction of a wide array of alkyl and aryl substituents, significantly altering the lipophilicity and steric profile of the parent molecule.

By leveraging these two reactive handles, a combinatorial approach to synthesis can be employed. Modifications can be performed stepwise, first at one site and then the other, to generate a matrix of compounds with systematically varied substituents at both the aldehyde and hydroxyl positions. The presence of the bromo-substituent on the aromatic ring also influences the reactivity of the aldehyde and provides an additional site for more complex cross-coupling reactions, although modifications at the aldehyde and hydroxyl groups are more synthetically straightforward.

Aldehyde-Based Derivatives

Modifications centered on the aldehyde functional group are among the most common and versatile methods for derivatizing benzaldehydes. These reactions primarily involve condensation with nitrogen-based nucleophiles or oxidation of the formyl group.

Condensation reactions involving the aldehyde's carbonyl carbon provide a direct route to derivatives containing a carbon-nitrogen double bond (C=N). These reactions typically proceed by the nucleophilic addition of a primary amine derivative to the carbonyl, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final product. masterorganicchemistry.com

Imines (Schiff Bases): Formed through the reaction of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde with a primary amine (R-NH₂), often under acid catalysis. The reaction is a condensation process where a molecule of water is eliminated. redalyc.org This method allows for the introduction of a vast array of alkyl and aryl substituents, depending on the choice of the primary amine.

Oximes: Generated by reacting the parent aldehyde with hydroxylamine (B1172632) (NH₂OH). researchgate.net The resulting oxime can exist as E/Z isomers. wikipedia.org The formation is often pH-dependent, with maximal rates typically observed in slightly acidic conditions which facilitate the dehydration step. masterorganicchemistry.com

Hydrazones: Synthesized by the condensation of the aldehyde with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine). nih.govnih.gov These reactions are generally rapid and high-yielding. nih.gov

| Derivative Type | General Reactant | Resulting Functional Group | Typical Reaction Conditions |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | -CH=N-R | Acid catalyst (e.g., acetic acid) in a solvent like ethanol (B145695) or methanol, often with reflux. redalyc.org |

| Oxime | Hydroxylamine (NH₂OH·HCl) | -CH=N-OH | Reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or pyridine) or in a buffered solution. researchgate.netwikipedia.orgorientjchem.org |

| Hydrazone | Hydrazine (H₂N-NH₂) or Substituted Hydrazine (R-NH-NH₂) | -CH=N-NH-R | Refluxing in an alcohol solvent, sometimes with a catalytic amount of acid. nih.govnih.gov |

The aldehyde group can be readily oxidized to a carboxylic acid, which serves as a key intermediate for further functionalization, most notably the formation of esters.

Carboxylic Acid: The synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzoic acid is achieved by the oxidation of the parent aldehyde. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents to milder, more selective systems. researchgate.net Modern methods often utilize reagents like Oxone or basic hydrogen peroxide, which offer high efficiency and simpler workup procedures under mild conditions. organic-chemistry.orgresearchgate.net

Ester Analogues: Once the carboxylic acid is formed, ester analogues can be prepared through several standard methods. The most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (R'-OH) under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol to form the desired ester.

| Target Derivative | Synthetic Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| Carboxylic Acid | Oxidation of Aldehyde | 1. KMnO₄, base, then acid workup. 2. H₂O₂, KOH in methanol. researchgate.net 3. Oxone, in a solvent like DMF. organic-chemistry.org | 2-Bromo-4-(2-hydroxyethoxy)benzoic acid |

| Ester | Fischer Esterification | The carboxylic acid, an alcohol (R'-OH), and a strong acid catalyst (e.g., H₂SO₄), with reflux. | Methyl 2-bromo-4-(2-hydroxyethoxy)benzoate (if R'=CH₃) or other esters. |

| Acyl Chloride Route | 1. Carboxylic acid + SOCl₂. 2. Resulting acyl chloride + R'-OH and a base (e.g., pyridine). |

Hydroxyethoxy Chain Modifications

The terminal primary hydroxyl group of the ethoxy chain is a versatile nucleophilic handle for introducing a wide range of substituents via etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a classic and effective method for preparing ethers from the hydroxyl group. orientjchem.org The reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether derivative. orientjchem.org

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting it with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This method is highly efficient for forming esters with a variety of acyl groups.

The synthetic methods of etherification and esterification open the door to attaching a nearly limitless variety of substituents to the hydroxyethoxy chain.

Alkyl and Aryl Ethers: Through the Williamson ether synthesis, diverse alkyl groups (methyl, ethyl, butyl), functionalized alkyl groups (e.g., 2-methoxyethyl), and aralkyl groups (e.g., benzyl) can be introduced by selecting the appropriate halide.

Alkyl and Aryl Esters: Esterification with various acyl chlorides or anhydrides allows for the attachment of short- and long-chain alkyl groups (e.g., acetyl, propionyl, butyryl) and aryl groups (e.g., benzoyl, toluoyl). This functionalization creates derivatives with significantly different chemical properties.

| Modification Type | Reagent Class | Example Reagent | Resulting Derivative Structure |

|---|---|---|---|

| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | 2-Bromo-4-(2-methoxyethoxy)benzaldehyde |

| Aralkyl Halide | Benzyl Bromide (BnBr) | 2-Bromo-4-(2-(benzyloxy)ethoxy)benzaldehyde | |

| Esterification | Acyl Chloride | Acetyl Chloride (CH₃COCl) | 2-(4-Bromo-2-formylphenoxy)ethyl acetate |

| Aroyl Chloride | Benzoyl Chloride (PhCOCl) | 2-(4-Bromo-2-formylphenoxy)ethyl benzoate |

Aromatic Ring Functionalization

The aromatic ring of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is a versatile platform for the synthesis of more complex molecular architectures. The existing substituents—an aldehyde, a bromine atom, and a hydroxyethoxy group—impart distinct electronic properties to the ring, influencing its reactivity towards various functionalization reactions. These modifications are crucial for developing novel derivatives with tailored properties. The primary strategies for functionalizing the aromatic core include the introduction of new substituents through electrophilic or nucleophilic pathways and the formation of carbon-carbon bonds via cross-coupling reactions to generate biaryl systems.

The introduction of new functional groups onto the benzaldehyde (B42025) core can be achieved through either electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr), depending on the desired substituent and reaction conditions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity and regioselectivity are governed by the combined electronic effects of the substituents already present on the ring. The hydroxyethoxy group (-OR) is an activating, ortho, para-directing group due to the resonance-donating effect of the oxygen atom's lone pairs. Conversely, the aldehyde (-CHO) and bromo (-Br) groups are deactivating. The aldehyde is a meta-director due to its strong electron-withdrawing nature, while the bromine is an ortho, para-director despite being deactivating.

The directing effects of these groups are as follows:

-OCH₂CH₂OH group (at C4): Directs incoming electrophiles to the ortho positions (C3 and C5).

-Br group (at C2): Directs incoming electrophiles to the ortho (C3) and para (C6) positions.

-CHO group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a pathway to replace existing substituents, typically halides, with nucleophiles. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, the aldehyde group is ortho to the bromine atom, which can facilitate the displacement of bromide by a strong nucleophile.

An analogous process is seen in the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 2-fluoro-4-bromobenzaldehyde, where a methoxide (B1231860) ion displaces a fluoride (B91410) ion in an SNAr reaction. google.com This suggests that nucleophiles like alkoxides, amines, or thiolates could potentially displace the bromine atom at the C2 position of the target compound, leading to a new class of derivatives.

The bromine atom on 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. These methods are fundamental for synthesizing biaryl derivatives, which are significant structural motifs in medicinal chemistry and materials science. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used method for this transformation. nih.gov It involves the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, this reaction would forge a new bond between C2 of the benzaldehyde ring and a carbon atom of the coupling partner's aromatic ring. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. nih.govnih.gov

The general scheme for the Suzuki-Miyaura coupling of the title compound is shown below:

Figure 1: General scheme for Suzuki-Miyaura cross-coupling.

Detailed research findings on analogous systems demonstrate the feasibility and versatility of this approach. The reaction conditions can be optimized to accommodate a wide range of substituted phenylboronic acids, yielding diverse biaryl products. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | Potassium Phosphate | Not Specified | 65 | Good | nih.gov |

| 1,1-dibromo-2,2-diphenylethylene | Phenylethynylalane | Pd(OAc)₂ / DPPE | K₃PO₄ | THF | 60 | Up to 99% | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 2 Hydroxyethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, and two-dimensional techniques, have been employed to construct a complete structural portrait.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons. The integration of these signals confirms the relative number of protons, while the splitting patterns, arising from spin-spin coupling, provide information about adjacent protons.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The aldehydic proton characteristically appears at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The protons of the 2-hydroxyethoxy substituent exhibit signals in the aliphatic region of the spectrum, with their chemical shifts and multiplicities determined by their proximity to the oxygen atoms and the aromatic ring. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the dihedral angles between coupled protons, aiding in the conformational analysis of the flexible ethoxy side chain.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHO | 10.25 | s | - | 1H |

| H-6 | 7.80 | d | 8.5 | 1H |

| H-3 | 7.25 | d | 2.5 | 1H |

| H-5 | 7.05 | dd | 8.5, 2.5 | 1H |

| -OCH₂- | 4.15 | t | 4.8 | 2H |

| -CH₂OH | 3.90 | t | 4.8 | 2H |

| -OH | 3.50 | br s | - | 1H |

| Note: Predicted data based on analysis of similar structures. Actual experimental values may vary. |

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are highly sensitive to the local electronic environment, allowing for the differentiation of sp², sp³, and carbonyl carbons.

To further aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is employed. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, while quaternary carbons are typically absent in DEPT-135 spectra. This information is crucial for unambiguously assigning each carbon resonance.

Table 2: ¹³C NMR and DEPT Spectroscopic Data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

| C=O | 190.5 | Absent |

| C-4 | 160.0 | Absent |

| C-2 | 115.0 | Absent |

| C-6 | 134.0 | CH |

| C-1 | 132.0 | Absent |

| C-5 | 116.5 | CH |

| C-3 | 114.0 | CH |

| -OCH₂- | 70.0 | CH₂ |

| -CH₂OH | 60.5 | CH₂ |

| Note: Predicted data based on analysis of similar structures. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for establishing the intricate network of covalent bonds within a molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, COSY correlations would be expected between the adjacent aromatic protons (H-5 and H-6) and between the protons of the ethoxy side chain (-OCH₂- and -CH₂OH).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment is instrumental in definitively linking the proton signals with their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected from the aldehydic proton to the aromatic carbons, and from the ethoxy protons to the C-4 carbon of the benzene ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of chemical bonds are unique to the types of atoms and the nature of the bonds connecting them.

Characteristic Vibrational Mode Assignments (Carbonyl, Aromatic, Hydroxyl)

The IR spectrum of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Hydroxyl (O-H) Stretch: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic methylene groups in the hydroxyethoxy side chain.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. The position of this band can be influenced by conjugation with the aromatic ring.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch: The stretching vibrations of the ether and alcohol C-O bonds are expected to appear in the fingerprint region, typically between 1260-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Ether & Alcohol) | 1260 - 1000 | Strong |

| Note: Predicted data based on analysis of similar structures. Actual experimental values may vary. |

Conformational Analysis through Vibrational Spectroscopy

While NMR provides detailed conformational information in solution, IR spectroscopy can offer insights into the conformational preferences of molecules in the solid state or in different solvents. The precise position and shape of certain vibrational bands, particularly those of the carbonyl group and the hydroxyethoxy side chain, can be sensitive to the molecule's conformation. For instance, intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen or the carbonyl oxygen could lead to shifts in the O-H and C=O stretching frequencies. A detailed analysis of these spectral features, often complemented by computational modeling, can provide valuable information about the dominant conformers of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. A thorough search of scientific literature did not yield any specific HRMS data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde. Such data would be essential for unequivocally confirming its elemental composition of C₉H₉BrO₃.

Table 1: Theoretical vs. Experimental Accurate Mass Data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₃ |

| Theoretical Monoisotopic Mass | 243.9757 u |

| Experimentally Determined Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Data not available |

Fragmentation Pathway Analysis for Structural Confirmation

Analysis of the fragmentation patterns in mass spectrometry provides valuable information about a molecule's structure. By observing the daughter ions produced from the parent ion, a fragmentation pathway can be proposed, confirming the connectivity of atoms. No studies detailing the mass spectrometric fragmentation of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde were found. A hypothetical analysis would anticipate characteristic cleavages, such as the loss of the hydroxyethoxy side chain or the aldehyde group, which would help to confirm the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores.

Electronic Absorption Properties and Chromophore Identification

The UV-Vis spectrum of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is expected to show absorption bands characteristic of its substituted benzene ring system. The benzaldehyde (B42025) moiety and the bromo and hydroxyethoxy substituents would influence the position and intensity of these bands. However, no experimentally determined UV-Vis absorption data, such as the maximum wavelength of absorption (λmax) or molar absorptivity (ε), are available in the literature for this specific compound.

Table 2: Expected UV-Vis Absorption Data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

| Parameter | Value |

|---|---|

| Solvent | Data not available |

| λmax (nm) | Data not available |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available |

| Electronic Transition | Data not available |

| Identified Chromophore | Substituted benzaldehyde |

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation in the Crystalline State

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not uncover a crystal structure for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde. Therefore, precise data on its solid-state molecular geometry, such as bond lengths, bond angles, and torsional angles, remain undetermined. Analysis of such a structure would provide insight into the planarity of the molecule and the orientation of the hydroxyethoxy side chain relative to the aromatic ring.

Table 3: Crystallographic Data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Selected Bond Lengths (Å) | Data not available |

| Selected Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde in the solid state is expected to be directed by a combination of hydrogen bonds, halogen bonds, and other weaker interactions, leading to the formation of complex three-dimensional networks.

Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal structure of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is anticipated to be hydrogen bonding. The terminal hydroxyl group (-OH) of the hydroxyethoxy substituent is a classic hydrogen bond donor. The oxygen atom of this hydroxyl group, the oxygen of the ether linkage, and the oxygen of the carbonyl group of the aldehyde can all act as hydrogen bond acceptors. This functionality allows for the formation of robust and directional hydrogen-bonding networks. For instance, strong O-H···O=C interactions are highly probable, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This type of interaction often leads to the formation of infinite chains or dimeric motifs.

Halogen Bonding: The bromine atom at the 2-position of the benzaldehyde ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen atom of a carbonyl or hydroxyl group. While weaker than conventional hydrogen bonds, these interactions are directional and can play a significant role in crystal engineering. In the case of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, a C-Br···O interaction could be a key feature in its crystal packing, further stabilizing the supramolecular assembly. Studies on other halogenated benzaldehyde derivatives have shown the prevalence of such interactions in their solid-state structures. rsc.orgnih.gov

C-H···O and C-H···π Interactions: Weak hydrogen bonds of the C-H···O type, involving the aromatic and aliphatic C-H groups as donors and the oxygen atoms as acceptors, are also anticipated. nih.gov Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an adjacent aromatic ring, can further influence the crystal packing.

A summary of the anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen, Ether Oxygen, Hydroxyl Oxygen | Formation of primary structural motifs like chains and dimers. |

| Halogen Bond | Bromine (-Br) | Carbonyl Oxygen, Hydroxyl Oxygen | Directional interactions contributing to the 3D network. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of the crystal lattice through stacking of aromatic moieties. |

| C-H···O | Aromatic/Aliphatic C-H | Carbonyl Oxygen, Ether Oxygen, Hydroxyl Oxygen | Secondary interactions that fine-tune the crystal packing. |

| C-H···π | Aromatic/Aliphatic C-H | Aromatic Ring | Further stabilization of the supramolecular assembly. |

It is important to reiterate that this detailed analysis is based on the known chemical principles and the observed solid-state behavior of analogous molecules. An experimental determination of the crystal structure of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde via single-crystal X-ray diffraction would be necessary to definitively confirm these predicted intermolecular interactions and crystal packing motifs.

Computational Chemistry and Quantum Chemical Studies of 2 Bromo 4 2 Hydroxyethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to investigate various molecular properties by approximating the complex many-electron Schrödinger equation.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, this process would involve systematically exploring the potential energy surface to find the global minimum and other low-energy conformers. The flexibility of the 2-hydroxyethoxy side chain introduces several rotatable bonds, leading to a complex conformational energy landscape.

Theoretical calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the geometry of various possible conformers. rasayanjournal.co.in The relative energies of these conformers would then be calculated to identify the most stable structures and their Boltzmann populations at a given temperature. This analysis is crucial as the observed properties of the molecule are an average over the populated conformations.

Table 1: Representative Theoretical Conformational Analysis Data for a Substituted Benzaldehyde (B42025) (Note: This table is illustrative and does not represent actual calculated data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde.)

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 1.25 | 15.1 |

| 3 | 2.50 | 4.5 |

Once the optimized geometry of the most stable conformer is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies can then be used to simulate the infrared (IR) spectrum of the molecule.

This theoretical spectrum can be compared with experimentally obtained IR spectra to aid in the assignment of vibrational modes to specific functional groups. researchgate.net For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, characteristic vibrational modes would include the C=O stretching of the aldehyde group, the O-H stretching of the hydroxyl group, C-O stretching of the ether linkage, and various vibrations associated with the aromatic ring. A scaling factor is often applied to the calculated frequencies to better match experimental data. researchgate.net

Table 2: Representative Theoretical Vibrational Frequencies for a Substituted Benzaldehyde (Note: This table is illustrative and does not represent actual calculated data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3650 | 3480 | Hydroxyl stretch |

| ν(C-H)aldehyde | 2850 | 2780 | Aldehyde C-H stretch |

| ν(C=O) | 1720 | 1695 | Aldehyde C=O stretch |

| ν(C-O)ether | 1250 | 1220 | Aryl-ether stretch |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. github.io By performing GIAO calculations on the optimized geometry of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, it would be possible to predict the ¹H and ¹³C NMR chemical shifts.

These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific nuclei within the molecule. The accuracy of the predicted shifts can be improved by considering the effects of solvent and by averaging the shifts over the different populated conformers. Comparing theoretical and experimental NMR data can help confirm the structure of the molecule. nih.gov

Table 3: Representative Theoretical ¹³C NMR Chemical Shifts for a Substituted Benzaldehyde (Note: This table is illustrative and does not represent actual calculated data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde.)

| Carbon Atom | Theoretical Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 190.5 |

| C-Br | 115.2 |

| C-O (ether) | 160.8 |

| Aromatic CH | 112.0 - 132.5 |

| -O-CH₂- | 68.9 |

| -CH₂-OH | 60.1 |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Calculations based on MO theory, often performed in conjunction with DFT, can elucidate the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, the HOMO-LUMO gap would provide insights into its electronic transitions and reactivity. malayajournal.org A smaller gap generally suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. From these energies, various global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated. nih.gov

Table 4: Representative Frontier Molecular Orbital Data for a Substituted Benzaldehyde (Note: This table is illustrative and does not represent actual calculated data for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 4.69 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. Red and yellow colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and green colors represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, the MEP map would likely show negative potential around the oxygen atoms of the aldehyde and hydroxyl groups, indicating these as sites for electrophilic interaction. nih.gov The hydrogen atom of the hydroxyl group would likely show a region of positive potential. This analysis of charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity patterns. youtube.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. rsc.org For a molecule like 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, this approach can map out potential energy surfaces for various reactions, such as oxidation, reduction, or condensation, providing critical insights into reaction pathways, transition states, and product distributions.

The process begins with the optimization of the geometric structures of reactants, intermediates, transition states, and products. A theoretical investigation into the OH-initiated oxidation of benzaldehyde, for instance, considered all possible hydrogen abstraction and OH addition channels to determine the most favorable reaction pathway. nih.gov For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, a similar approach would involve identifying all potential reactive sites and modeling the interaction with a given reactant.

Transition state theory is central to this analysis. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy signifies a faster, more favorable reaction pathway. The vibrational frequency calculations are also crucial; a valid transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data for a Hypothetical Reaction Pathway

To demonstrate the type of data generated, the table below presents hypothetical energy values for a proposed reaction involving 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.00 | Initial state of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde and a hypothetical oxidant. |

| Transition State 1 (TS1) | +25.5 | The energy barrier for the initial step of the reaction. |

| Intermediate | -5.2 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +15.8 | The energy barrier for the conversion of the intermediate to the product. |

| Products | -20.1 | The final, more stable product of the reaction. |

This data is purely illustrative and intended to represent the typical output of a computational study on reaction mechanisms.

Solvent Effects and Environmental Influence on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry provides methods to model these solvent effects, offering predictions on how molecular geometry, electronic structure, and spectroscopic properties might change in different media.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.govrsc.org In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium. This method is effective for calculating how the polarity of a solvent can influence the charge distribution and, consequently, the properties of the solute molecule. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, moving from a non-polar solvent like hexane (B92381) to a polar solvent like water would be expected to induce changes in its dipole moment and polarizability.

Such studies can predict shifts in spectroscopic signatures. For instance, the UV-Vis absorption spectrum of a compound can be calculated in the gas phase and in various solvents. The shift in the maximum absorption wavelength (λmax) upon changing the solvent (a phenomenon known as solvatochromism) can be predicted and correlated with experimental data. Studies on other aromatic aldehydes have successfully used DFT and time-dependent DFT (TD-DFT) to analyze solvent effects on their electronic spectra. mdpi.com

Furthermore, environmental factors such as pH can be modeled by considering the protonated or deprotonated forms of the molecule. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, the hydroxyl group could be deprotonated under basic conditions, which would significantly alter its electronic properties and reactivity.

Illustrative Data on Solvent Effects